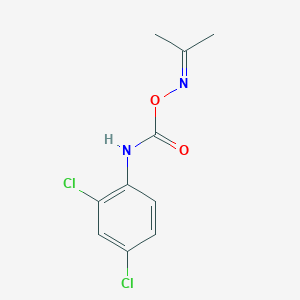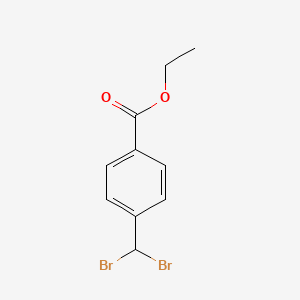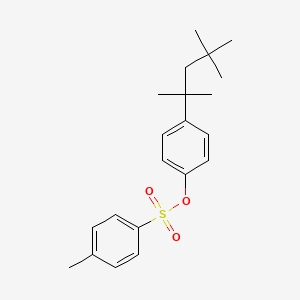
O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime typically involves the reaction of 2,4-dichlorophenyl isocyanate with acetone oxime. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction
Chemical Reactions Analysis
O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxime group, using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ketone.
Scientific Research Applications
O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential interactions with biological molecules, particularly enzymes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the oxime group reacts with the phosphorylated enzyme acetylcholinesterase, reactivating it and thereby reversing the toxic effects of organophosphates . The molecular pathways involved include the nucleophilic attack of the oxime on the phosphorus atom of the organophosphate, leading to the cleavage of the phosphorus-enzyme bond.
Comparison with Similar Compounds
O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime can be compared with other similar compounds such as:
O-(N-(2-Chlorophenyl)carbamoyl)acetone oxime: This compound has a similar structure but with only one chlorine atom, which may affect its reactivity and applications.
O-(N-(2,5-Dichlorophenyl)carbamoyl)acetone oxime: The position of the chlorine atoms can influence the compound’s chemical properties and biological activity.
O-(N-(2,6-Dichlorophenyl)carbamoyl)acetone oxime: Another structural isomer with different chlorine atom positions, leading to variations in its chemical behavior.
Properties
CAS No. |
18699-08-6 |
|---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-9-4-3-7(11)5-8(9)12/h3-5H,1-2H3,(H,13,15) |
InChI Key |
WUFMVOUZKSJXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=C(C=C(C=C1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)



![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)

![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)





![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)

